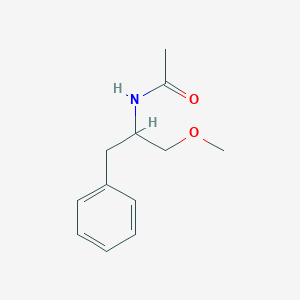
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide typically involves the reaction of (S)-1-methoxy-3-phenylpropan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
- Dissolving (S)-1-methoxy-3-phenylpropan-2-amine in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
- N-(1-Methoxy-3-phenylpropan-2-yl)acetamide (racemic mixture)
- N-(1-Methoxy-3-phenylpropan-2-yl)acetamide derivatives with different substituents on the phenyl ring
Uniqueness
(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the methoxy and acetamide groups also contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(1-methoxy-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14) |
InChIキー |
MGPASENXLUIENP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14789589.png)
![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)
![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)
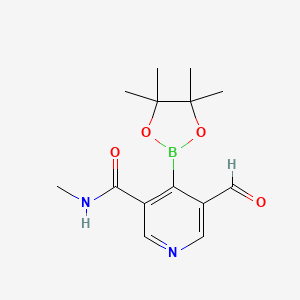
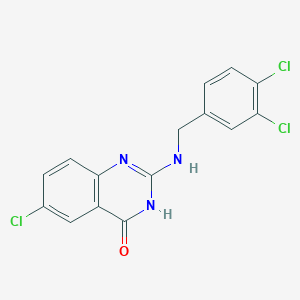
![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)
![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)
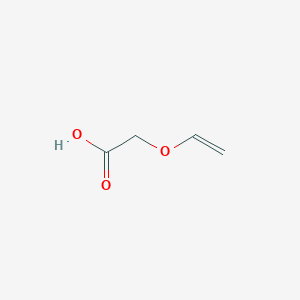
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)

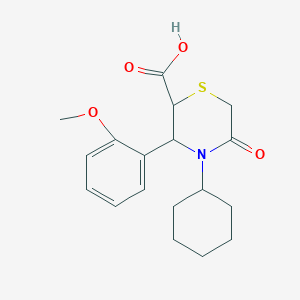
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
